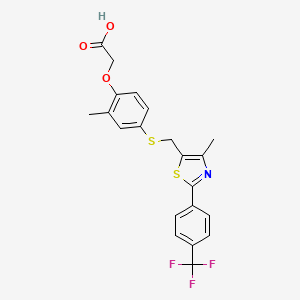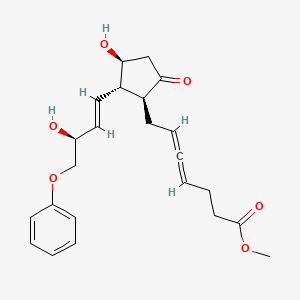
恩普罗斯替尔
描述
Enprostil is a synthetic analogue of prostaglandin E2 . It is effective in the treatment of patients with duodenal or gastric ulcers . Gastric acid secretion is suppressed by up to 80% for almost 12 hours after single doses of enprostil .
Synthesis Analysis
Enprostil is a synthetic analogue of prostaglandin E2 . The synthesis of prostaglandins, including Enprostil, is of utmost importance due to their valuable medicinal applications and unique chemical structures .Molecular Structure Analysis
The molecular formula of Enprostil is C23H28O6 . It has a molecular weight of 400.5 g/mol . The structure of Enprostil includes an ether group substituted with a benzene ring .Chemical Reactions Analysis
Enprostil, as a synthetic analogue of prostaglandin E2, has shown to suppress gastric acid secretion . It also reduces the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease .Physical And Chemical Properties Analysis
Enprostil has a molecular weight of 400.5 g/mol . It is a synthetic analogue of prostaglandin E2 .科学研究应用
胃酸分泌抑制
恩普罗斯替尔是一种强效的胃酸分泌抑制剂,在治疗胃溃疡等疾病中至关重要。 它能抑制胃酸分泌高达80%,并且在单次剂量后持续有效近12小时 .
选择性受体激动剂
与激活所有四种细胞受体(EP1、EP2、EP3 和 EP4)的前列腺素 E2 不同,恩普罗斯替尔具有更高的选择性,主要结合并激活 EP3 受体 .
胃蛋白酶分泌减少
作用机制
Target of Action
Enprostil is a synthetic prostaglandin designed to resemble dinoprostone . It primarily targets the EP3 receptor , a subtype of the prostaglandin E2 (PGE2) receptors . These receptors play a crucial role in various physiological processes, including inflammation modulation and gastrointestinal tract protection .
Mode of Action
Unlike PGE2, which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4), enprostil is a more selective receptor agonist. It binds to and activates primarily the EP3 receptor . This selective activation is expected to result in a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of PGE2 .
Biochemical Pathways
Enprostil’s action revolves around its ability to mimic the effects of natural prostaglandins, particularly PGE2, on the gastric mucosa . Prostaglandins are lipid compounds that perform a variety of physiological functions, including the modulation of inflammation and protection of the gastrointestinal tract .
Pharmacokinetics
It’s known that enprostil can suppress gastric acid secretion by up to 80% for almost 12 hours after single doses . This suggests that enprostil has a significant bioavailability and a lasting effect on its target sites.
Result of Action
Enprostil has been found to be a highly potent inhibitor of gastric HCl secretion . This results in a decrease in the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease . Moreover, enprostil inhibits basal and postprandial gastrin release . Some evidence suggests that bicarbonate secretion is enhanced by enprostil , which could contribute to the mucosal protective effects of enprostil.
Action Environment
The efficacy of enprostil can be influenced by various environmental factors. For instance, the drug’s antisecretory properties can protect the gastric mucosa against aspirin-induced injury . The occurrence of side effects such as diarrhea, which happens in about 10% of patients, can affect the drug’s efficacy . It’s also prudent to avoid the use of enprostil in pregnant women until the drug’s abortifacient properties, if any, are clearly defined .
未来方向
生化分析
Biochemical Properties
Enprostil, unlike prostaglandin E2 which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4 receptors), is a more selective receptor agonist as it binds to and activates primarily the EP3 receptor . This selective binding allows Enprostil to have a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of prostaglandin E2 .
Cellular Effects
Enprostil has been shown to have significant effects on various types of cells and cellular processes. It is a highly potent inhibitor of gastric HCl secretion . This inhibition of gastric acid secretion is observed up to 80% for almost 12 hours after single doses of Enprostil .
Molecular Mechanism
The molecular mechanism of Enprostil primarily involves its selective binding and activation of the EP3 receptor . This selective receptor activation is what allows Enprostil to exert its effects at the molecular level, including its potent inhibition of gastric HCl secretion .
Temporal Effects in Laboratory Settings
In pharmacological studies involving healthy volunteers and patients with inactive ulcer disease, it was observed that gastric acid secretion was suppressed by up to 80% for almost 12 hours after single doses of Enprostil .
Dosage Effects in Animal Models
In animal studies, high doses of Enprostil (60 and 250 µg/kg) increased mucus production as measured by the anthrone test . Furthermore, ethanol-induced damage to the microvasculature in rats was prevented by the ingestion of Enprostil 1 µg/kg .
Metabolic Pathways
As an analog of prostaglandin E2, it is likely that Enprostil interacts with similar enzymes and cofactors as prostaglandin E2 .
Transport and Distribution
Given its molecular structure and its analog nature to prostaglandin E2, it is likely that similar transporters or binding proteins are involved .
Subcellular Localization
Given its role in inhibiting gastric HCl secretion and its selective activation of the EP3 receptor, it is likely that Enprostil localizes to areas of the cell where these receptors are present .
属性
| { "Design of the Synthesis Pathway": "Enprostil can be synthesized through an eight-step pathway starting from commercially available starting materials.", "Starting Materials": [ "1,4-dioxane", "sodium hydride", "methyl iodide", "ethyl acetoacetate", "sodium ethoxide", "2,4-dimethylbenzenesulfonyl chloride", "sodium hydroxide", "3,4-dihydroxybenzaldehyde", "triethylamine", "methylamine", "chloroacetic acid", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: 1,4-dioxane is reacted with sodium hydride to form the sodium salt of 1,4-dioxane (1)", "Step 2: Methyl iodide is added to (1) to form the methylated dioxane (2)", "Step 3: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate (3)", "Step 4: (2) is reacted with (3) to form the ethyl ester of 2-methyl-3-(2-oxopropyl)-2-cyclopenten-1-one (4)", "Step 5: (4) is reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine to form the sulfonate ester (5)", "Step 6: (5) is reacted with sodium hydroxide to form the sodium salt of the sulfonate ester (6)", "Step 7: 3,4-dihydroxybenzaldehyde is reacted with methylamine to form the imine (7)", "Step 8: (6) is reacted with (7) in the presence of chloroacetic acid and sodium cyanoborohydride to form Enprostil (8)" ] } | |
CAS 编号 |
73121-56-9 |
分子式 |
C23H28O6 |
分子量 |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1 |
InChI 键 |
PTOJVMZPWPAXER-FPXSIRDUSA-N |
手性 SMILES |
COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
规范 SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
外观 |
Solid powder |
其他 CAS 编号 |
105368-47-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



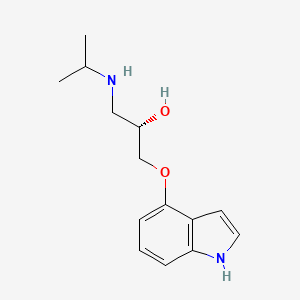
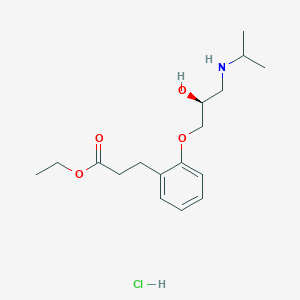
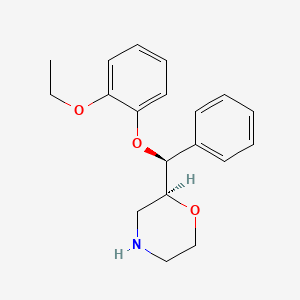

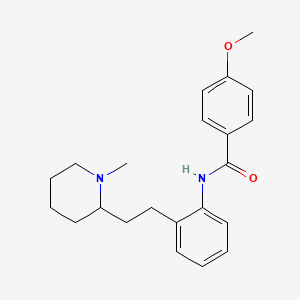

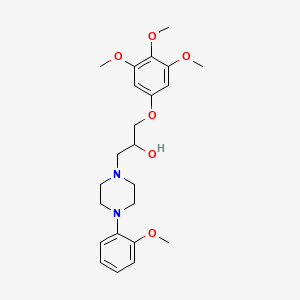

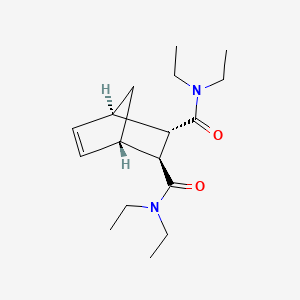
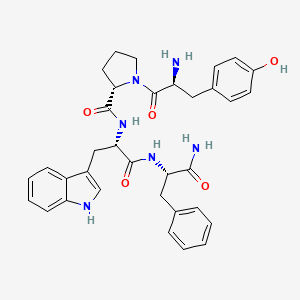
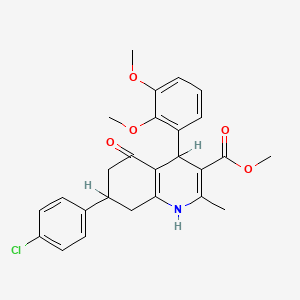
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)

